molecular formula C14H10IN B13654889 5-iodo-2-phenyl-1H-indole

5-iodo-2-phenyl-1H-indole

Cat. No.: B13654889
M. Wt: 319.14 g/mol
InChI Key: FQLJOATZIFCNIS-UHFFFAOYSA-N
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Description

5-iodo-2-phenyl-1H-indole: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound this compound is characterized by the presence of an iodine atom at the 5th position and a phenyl group at the 2nd position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-iodo-2-phenyl-1H-indole can be achieved through various methods. One common approach involves the iodination of 2-phenylindole. This can be done using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite . Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination reactions. The choice of reagents and conditions may vary depending on the desired yield and purity of the product. Commonly used solvents include acetonitrile and dimethylformamide, and the reactions are often carried out under reflux conditions .

Scientific Research Applications

Chemistry: 5-iodo-2-phenyl-1H-indole is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antiviral, and anticancer activities .

Medicine: The compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting specific biological pathways .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-iodo-2-phenyl-1H-indole involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in cancer cell proliferation or as an agonist of receptors involved in immune response . The exact molecular pathways and targets can vary depending on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H10IN

Molecular Weight

319.14 g/mol

IUPAC Name

5-iodo-2-phenyl-1H-indole

InChI

InChI=1S/C14H10IN/c15-12-6-7-13-11(8-12)9-14(16-13)10-4-2-1-3-5-10/h1-9,16H

InChI Key

FQLJOATZIFCNIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)I

Origin of Product

United States

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